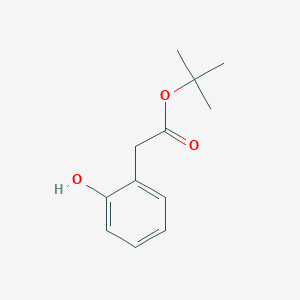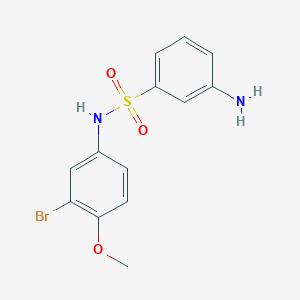![molecular formula C8H11BrO2 B2907193 Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2253630-55-4](/img/structure/B2907193.png)
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate, also known as Methyl 4-bromocyclohexane-1-carboxylate, is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is a bicyclic ester that is widely used as a building block for the synthesis of various biologically active compounds.1.0]hexane-1-carboxylate.
Wirkmechanismus
The mechanism of action of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the formation of carbon-carbon bonds and the synthesis of chiral compounds.
Biochemical and Physiological Effects:
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is considered a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has several advantages for use in laboratory experiments. It is a highly pure compound that can be easily synthesized with a good yield. Additionally, it is a versatile building block that can be used in the synthesis of various biologically active compounds. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate. One potential direction is the synthesis of new chiral compounds for use in asymmetric catalysis. Another direction is the development of new biologically active compounds for use in the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate involves the reaction between cyclohexene and bromine in the presence of acetic acid to form 4-bromocyclohexene. The resulting compound is then reacted with methyl chloroformate in the presence of a base such as sodium carbonate to form Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has a wide range of scientific research applications. It is used as a building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and analgesics. This compound is also used in the synthesis of various natural products, such as alkaloids and terpenes. Additionally, Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
IUPAC Name |
methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4H2,1H3/t5-,6+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEAXTJMEOTOTM-SHYZEUOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@H]([C@@H]1C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)


![1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2907127.png)
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2907129.png)
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride](/img/structure/B2907130.png)
![N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2907133.png)